5-Trifluoromethylindane
Description
Properties
Molecular Formula |
C10H9F3 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
InChI Key |
KJGMIWMVRAQUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₉F₃
- Molecular Weight : 186.17 g/mol
- Boiling Point : ~210–215°C (estimated)
- Solubility : Lipophilic due to the -CF₃ group; sparingly soluble in polar solvents.
The -CF₃ group enhances metabolic stability and bioavailability in drug candidates, making 5-trifluoromethylindane a scaffold of interest in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues
a. 5-Methylindane
- Substituent : -CH₃ at the 5-position.
- Properties : Less electron-withdrawing than -CF₃, leading to higher reactivity in electrophilic substitution.
b. 5-Fluoroindane
- Substituent : -F at the 5-position.
- Properties : Moderate electron-withdrawing effect; smaller steric footprint than -CF₃.
- Applications : Used in positron emission tomography (PET) tracer development.
c. 5-Chloroindane
- Substituent : -Cl at the 5-position.
- Properties : Stronger electron-withdrawing effect than -F but less than -CF₃; higher molecular weight.
- Applications : Found in agrochemicals as a pesticidal intermediate.
Physicochemical and Electronic Properties
| Compound | LogP (Octanol-Water) | Melting Point (°C) | Electronic Effect (Hammett σₚ) |
|---|---|---|---|
| This compound | 3.2 | 80–85 | +0.54 |
| 5-Methylindane | 2.8 | 60–65 | -0.17 |
| 5-Fluoroindane | 2.5 | 70–75 | +0.06 |
| 5-Chloroindane | 3.0 | 90–95 | +0.23 |
Key Observations :
- The -CF₃ group in this compound imparts the highest lipophilicity (LogP = 3.2) and strongest electron-withdrawing effect (σₚ = +0.54), enhancing stability in oxidative environments.
- 5-Methylindane, with its electron-donating -CH₃ group, exhibits lower metabolic resistance.
Research Findings and Challenges
- Thermal Stability : this compound degrades above 250°C, limiting high-temperature applications.
- Toxicity Profile : -CF₃ derivatives may exhibit hepatotoxicity, requiring structural optimization.
Preparation Methods
Fluorination of 3-Nitro-4-Methylbenzoic Acid
The synthesis begins with the fluorination of 3-nitro-4-methylbenzoic acid using sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) as a catalyst. The reaction proceeds at 150°C for 12 hours, yielding 2-nitro-4-trifluoromethyltoluene with a 90% conversion rate. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Catalyst | HF (30 g) |
| Reaction Time | 12 hours |
| Yield | 90% |
Post-reaction workup involves methylene dichloride extraction and sodium carbonate washes to isolate the product.
Nitro Reduction to 5-Trifluoromethyl-2-Methylaniline
The nitro group in 2-nitro-4-trifluoromethyltoluene is reduced via hydrogenation using 5% palladium-on-carbon in ethanol at 60 psi. This step achieves quantitative hydrogen uptake, yielding 5-trifluoromethyl-2-methylaniline as a crystalline solid (m.p. 33–34°C).
Diazotization and Bromination
Diazotization of 5-trifluoromethyl-2-methylaniline with HBF₄ and NaNO₂ at <15°C produces 2-methyl-5-trifluoromethylphenyldiazonium fluoroborate. Subsequent treatment with cupric bromide in dimethyl sulfoxide (DMSO) yields 2-bromo-4-trifluoromethyltoluene (58–60°C at 10 torr).
Cyclization and Reductive Amination
Cyclization of β-(2-bromo-5-trifluoromethylphenyl)propionic acid using n-butyl lithium forms 4-trifluoromethyl-1-indanone. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol over 72 hours produces 5-trifluoromethyl-1-aminoindane. The hydrochloride salt crystallizes at 207–211°C with a pKa of 8.58.
Knoevenagel-Friedel-Crafts Route (Chinese Patent CN101293820B)
Knoevenagel Condensation
Industrial m-trifluoromethyl benzaldehyde undergoes condensation with malonic acid in the presence of pyridine or piperidine at 100°C, forming m-trifluoromethyl cinnamic acid.
Hydrogenation to m-Trifluoromethyl Phenylpropionic Acid
Catalytic hydrogenation with Pd/C or Pd(OH)₂/C in methanol at 40 psi and 25°C reduces the double bond, yielding m-trifluoromethyl phenylpropionic acid with >95% conversion.
Intramolecular Friedel-Crafts Acylation
Cyclization using trifluoromethanesulfonic acid (TfOH) at –20°C to 90°C forms 5-trifluoromethyl-1-indanone. Optimization data reveals temperature-dependent yields:
| Temperature (°C) | Yield (%) |
|---|---|
| –20 | 21.8 |
| –10 | 31.0 |
| 70 | 12.0 |
| 90 | 12.0 |
The highest yield (31%) occurs at –10°C, though scalability is limited by low-temperature requirements.
Comparative Analysis of Synthetic Routes
Efficiency and Yield
Industrial Scalability
The Chinese method’s use of commodity chemicals (malonic acid, TfOH) and ambient-pressure hydrogenation offers better scalability despite moderate yields. In contrast, the U.S. route’s reliance on SF₄ (a regulated substance) complicates large-scale production.
Cost Considerations
-
SF₄ fluorination costs ~$500/kg, making the U.S. route economically prohibitive.
-
The Chinese route’s raw materials cost ~$100/kg, favoring commercial adoption.
Reaction Mechanistic Insights
Q & A
Q. How can researchers optimize synthetic yields of this compound derivatives without compromising purity?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading).
- Response Surface Methodology (RSM) : Optimize parameters via central composite design. Monitor purity in real-time using inline FT-IR probes.
- Scale-up : Conduct hazard operability (HAZOP) studies to mitigate risks during transition from milligram to gram-scale synthesis .
Data Presentation and Publication Guidelines
Q. What are the best practices for presenting spectral data of this compound in publications?
- Methodological Answer : Follow journal-specific guidelines (e.g., Med. Chem. Commun.):
- Figures : Use high-resolution NMR/HRMS spectra in SI, annotated with key peaks. Avoid overcrowding main-text figures.
- Tables : Summarize spectroscopic data (δ values, coupling constants) with error margins.
- Reproducibility : Include instrument models (e.g., Bruker Avance III HD 600 MHz) and acquisition parameters (e.g., relaxation delays) .
Q. How should researchers address gaps in literature when proposing new applications for this compound?
- Methodological Answer : Conduct systematic reviews using tools like SciFinder or Reaxys to map existing patents/studies. Identify understudied areas (e.g., photophysical properties) and justify novelty via comparative tables highlighting prior limitations. Pre-register hypotheses on platforms like Open Science Framework to establish priority .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
